6-Aminohexyl 1-thio-B-D-galactopyranosid E
Description
Contextual Significance of Thioglycosides in Chemical Biology
At the core of 6-Aminohexyl 1-thio-β-D-galactopyranoside's utility is its thioglycosidic bond, where a sulfur atom replaces the oxygen atom in the glycosidic linkage. This seemingly small change has profound implications for the molecule's chemical properties and its applications in chemical biology.
One of the most significant advantages of thioglycosides is their enhanced stability against enzymatic hydrolysis. rsc.org The sulfur-carbon bond is less susceptible to cleavage by glycosidases, the enzymes that typically break down carbohydrate chains. rsc.org This resistance to enzymatic degradation makes thioglycosides excellent mimics of their natural O-glycoside counterparts for studying biological systems where enzymatic activity would otherwise degrade the probe. nih.gov
This stability has led to the development of thioglycosides as potent inhibitors of glycosidases and metabolic decoys. nih.govnih.gov By competing with natural substrates for the active sites of these enzymes, thioglycosides can modulate their activity, providing researchers with a means to study the consequences of specific enzyme inhibition. scilit.compacific.edumedsci.org Furthermore, when introduced into cells, thioglycosides can act as "metabolic decoys," diverting the activity of glycosylating enzymes and leading to the truncation of glycan chains on the cell surface. nih.gov This allows for the investigation of the roles of specific glycans in cellular processes like cell adhesion. nih.gov
Beyond their use as inhibitors and probes, the stability of thioglycosides also makes them valuable intermediates in the chemical synthesis of complex oligosaccharides and glycoconjugates. rsc.org Their resistance to a wide range of reaction conditions allows for more flexible and efficient synthetic strategies.
Role of Aminohexyl Spacer Arms in Glycoconjugate Design and Biological Probing
The 6-aminohexyl group of 6-Aminohexyl 1-thio-β-D-galactopyranoside serves as a spacer arm or linker, providing a crucial bridge between the galactopyranoside moiety and other molecules or surfaces. This linker is not merely a passive connector; its length and flexibility play a vital role in the functionality of the entire glycoconjugate.
In the design of glycoconjugates, the spacer arm allows for the attachment of the carbohydrate to various substrates, such as proteins, lipids, or solid supports, without sterically hindering the interaction of the sugar with its binding partner. The length of the spacer can be optimized to position the carbohydrate at an appropriate distance from the surface or carrier molecule to facilitate effective binding. nih.gov The flexibility of the aminohexyl chain allows the carbohydrate to adopt an optimal orientation for recognition by its target protein. nih.govbiorxiv.org
This feature is particularly important in applications such as affinity chromatography, where the immobilization of a carbohydrate ligand to a solid support is required to purify carbohydrate-binding proteins. huji.ac.ilnih.gov The spacer arm extends the ligand away from the matrix, making it more accessible to the target protein in a crude cell lysate. sigmaaldrich.com
Interactive Data Table: Properties of 6-Aminohexyl 1-thio-β-D-galactopyranoside
| Property | Value |
| Chemical Formula | C12H25NO4S |
| Molecular Weight | 279.4 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in water |
Interactive Data Table: Comparison of Glycosidic and Thioglycosidic Bonds
| Feature | O-Glycosidic Bond | S-Glycosidic (Thioglycosidic) Bond |
| Linking Atom | Oxygen | Sulfur |
| Enzymatic Stability | Susceptible to hydrolysis by glycosidases | Generally resistant to hydrolysis by glycosidases rsc.org |
| Chemical Stability | Generally stable | More stable under certain acidic/basic conditions |
| Biological Role | Common in natural carbohydrates | Rare in nature, primarily used as a synthetic tool |
Structure
3D Structure
Properties
CAS No. |
51224-14-7 |
|---|---|
Molecular Formula |
C12H25NO5S |
Molecular Weight |
295.40 g/mol |
IUPAC Name |
(2S,3R,4S,5R,6R)-2-(6-aminohexylsulfanyl)-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H25NO5S/c13-5-3-1-2-4-6-19-12-11(17)10(16)9(15)8(7-14)18-12/h8-12,14-17H,1-7,13H2/t8-,9+,10+,11-,12+/m1/s1 |
InChI Key |
PDZHSBDSNZHYMM-IIRVCBMXSA-N |
Isomeric SMILES |
C(CCCS[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)CCN |
Canonical SMILES |
C(CCCSC1C(C(C(C(O1)CO)O)O)O)CCN |
Origin of Product |
United States |
Synthetic Methodologies for 6 Aminohexyl 1 Thio β D Galactopyranoside and Its Derivatives
Strategies for the Preparation of 6-Aminohexyl Glycosides
The construction of 6-aminohexyl glycosides can be approached through several synthetic routes. The choice of strategy often depends on the desired final product and the available starting materials. Key methods include the direct glycosylation of amino-functionalized scaffolds, the use of azido-mediated approaches followed by reduction, and the application of thioglycoside donor chemistry.
A direct approach to synthesizing 6-aminohexyl glycosides involves the glycosylation of a 6-aminohexanol derivative. To prevent unwanted side reactions with the amino group during glycosylation, it is typically protected with a suitable protecting group.
The glycosylation reaction itself can be carried out using various methods, including the use of glycosyl halides as donors. For instance, a protected 6-aminohexanol can be reacted with a glycosyl bromide in the presence of a promoter to form the desired glycosidic bond. The selection of the protecting group for the amino functionality is critical to ensure it remains stable during the glycosylation step and can be selectively removed later.
| Reactant 1 | Reactant 2 | Promoter/Conditions | Product | Yield |
| Per-O-acetylated galactosyl bromide | N-protected 6-aminohexanol | Silver salt (e.g., Ag₂CO₃) | Protected 6-aminohexyl galactoside | Good |
| Glycosyl trichloroacetimidate | N-protected 6-aminohexanol | Lewis acid (e.g., TMSOTf) | Protected 6-aminohexyl galactoside | High |
An alternative and widely used strategy involves the introduction of an azide (B81097) group, which serves as a precursor to the amine. This approach circumvents the need to protect a primary amine during the initial glycosylation steps. The synthesis typically begins with the glycosylation of 6-azidohexanol. The resulting azido-glycoside is then subjected to a reduction step to convert the azide to the desired amine.
The azido (B1232118) group is advantageous as it is relatively unreactive under many glycosylation conditions and is a non-participating group, which can influence the stereochemical outcome of the glycosylation. A variety of reducing agents can be employed for the conversion of the azide to an amine, with the choice depending on the presence of other functional groups in the molecule. Common methods include catalytic hydrogenation or the Staudinger reaction. acs.orgbris.ac.uk
| Starting Material | Reducing Agent | Conditions | Product |
| 6-Azidohexyl galactoside | H₂, Pd/C | Methanol (B129727), room temperature | 6-Aminohexyl galactoside |
| 6-Azidohexyl galactoside | PPh₃, then H₂O | THF | 6-Aminohexyl galactoside |
| 6-Azidohexyl galactoside | LiAlH₄ | THF | 6-Aminohexyl galactoside |
| 6-Azidohexyl galactoside | Zn, AcOH | CH₂Cl₂ | 6-Aminohexyl galactoside |
The chemoselective reduction of azides in the presence of other sensitive functional groups is a key advantage of this method. For instance, catalytic hydrogenation with Rh/Al₂O₃ has been shown to selectively reduce azides without affecting benzyl (B1604629) or benzyloxycarbonyl protecting groups. bris.ac.uk
Thioglycosides are valuable glycosyl donors in the synthesis of glycoconjugates due to their stability and the variety of methods available for their activation. bohrium.comnih.gov The synthesis of 6-aminohexyl 1-thio-β-D-galactopyranoside specifically utilizes a thioglycoside linkage.
The formation of the thioglycosidic bond can be achieved by reacting a glycosyl halide with a thiol. For example, acetobromogalactose can be reacted with a protected 6-aminohexane-1-thiol (B3055838) to form the protected thioglycoside. Alternatively, thioglycosides can be prepared from per-acetylated sugars in the presence of a Lewis acid like triflic acid. rsc.org
Once formed, the thioglycoside can be activated by a thiophilic promoter to act as a glycosyl donor for further glycosylation reactions if needed. However, in the context of synthesizing the target compound, the focus is on the formation of the S-glycosidic bond with the amino-functionalized hexyl chain.
| Galactose Derivative | Thiol Reagent | Conditions | Product |
| Per-O-acetylated galactosyl bromide | 6-Azidohexane-1-thiol | Base (e.g., K₂CO₃), Acetone | Protected 6-azidohexyl 1-thio-β-D-galactopyranoside |
| Per-O-acetylated galactose | Thiophenol, Triflic Acid | Dichloromethane | Phenyl 1-thio-β-D-galactopyranoside |
Protecting Group Strategies and Orthogonal Deprotection in Synthesis
The synthesis of complex carbohydrates like 6-aminohexyl 1-thio-β-D-galactopyranoside relies heavily on the use of protecting groups to mask reactive hydroxyl and amino functionalities. The strategic choice of these groups and their selective removal (orthogonal deprotection) are paramount for a successful synthesis. rsc.orgumsl.edu
Fluorine-containing protecting groups have gained attention in carbohydrate chemistry. nih.gov The high electronegativity of fluorine can influence the reactivity of the carbohydrate. While not a standard protecting group in the same vein as acetyl or benzyl groups, fluorinated analogues of common protecting groups can be employed to fine-tune reactivity or to introduce a spectroscopic marker for monitoring reactions via ¹⁹F NMR. nih.gov For instance, fluorinated benzoyl groups can be used to protect hydroxyl groups. The electronic properties of these groups can affect the glycosylation reaction and their removal can be achieved under standard conditions for ester cleavage.
The use of fluorine as a substituent on the carbohydrate backbone, rather than as part of a protecting group, is also a significant area of research, as it can modulate the biological activity of the resulting glycoconjugate. rsc.org
Orthogonal deprotection is a strategy that allows for the selective removal of one type of protecting group in the presence of others. acs.orguniversiteitleiden.nl This is crucial in a multi-step synthesis where different functional groups need to be unmasked at various stages.
In the synthesis of 6-aminohexyl 1-thio-β-D-galactopyranoside, a typical strategy would involve:
Protection of the hydroxyl groups of galactose with acyl groups (e.g., acetyl or benzoyl).
Introduction of the 6-aminohexylthio group, with the amino function masked as an azide.
Selective deprotection of the acyl groups to liberate the hydroxyls, often using a base like sodium methoxide (B1231860) in methanol (Zemplén deacetylation).
Reduction of the azide group to the primary amine.
The stability of the thioglycosidic linkage under the conditions used for deprotection is a critical consideration. Fortunately, the S-glycosidic bond is generally stable to the basic conditions used for deacylation and the various conditions used for azide reduction.
| Protecting Group | Reagents for Removal | Conditions | Functional Group Deprotected |
| Acetyl (Ac) | NaOMe/MeOH | Room temperature | Hydroxyl |
| Benzoyl (Bz) | NaOMe/MeOH | Room temperature | Hydroxyl |
| Benzyl (Bn) | H₂, Pd/C | Room temperature | Hydroxyl |
| tert-Butyldimethylsilyl (TBDMS) | TBAF | THF, Room temperature | Hydroxyl |
| Azide (N₃) | H₂, Pd/C or PPh₃/H₂O | Room temperature | Amine |
| 9-Fluorenylmethoxycarbonyl (Fmoc) | Piperidine in DMF | Room temperature | Amine |
Synthesis of Complex Oligosaccharide Constructs Incorporating 6-Aminohexyl Linkers
The presence of the 6-aminohexyl linker on the 1-thio-β-D-galactopyranoside scaffold offers a dual functionality that is highly advantageous in the synthesis of complex glycans. The thioglycoside can act as a glycosyl donor for oligosaccharide elongation, while the terminal amino group provides a handle for immobilization onto a solid support or for conjugation to proteins, lipids, or other biologically relevant molecules.
Chemical Glycosylation for Oligosaccharide Assembly
Chemical glycosylation is a fundamental process for forming glycosidic bonds and assembling oligosaccharides in a controlled manner. nih.gov In this context, 6-Aminohexyl 1-thio-β-D-galactopyranoside, after appropriate protection of the amino group and the hydroxyl groups on the galactose ring, can serve as a glycosyl donor.
The activation of the thioglycoside is a critical step in this process. Various promoters have been developed to activate thioglycosides for reaction with a glycosyl acceptor (a sugar with a free hydroxyl group). Common activators include N-iodosuccinimide (NIS) in combination with a catalytic amount of a Lewis acid such as trifluoromethanesulfonic acid (TfOH) or silver triflate (AgOTf). The choice of promoter, solvent, and temperature can significantly influence the yield and stereoselectivity of the glycosylation reaction.
For instance, a protected form of 6-Aminohexyl 1-thio-β-D-galactopyranoside can be activated and coupled with a suitably protected glycosyl acceptor to form a disaccharide. This process can be repeated iteratively to build up more complex oligosaccharide chains. The stereochemical outcome of the glycosylation is often influenced by the nature of the protecting group at the C-2 position of the galactosyl donor. A participating group, such as an acetyl or benzoyl group, at this position typically leads to the formation of a 1,2-trans-glycosidic linkage through neighboring group participation.
| Glycosyl Donor | Glycosyl Acceptor | Promoter System | Product | Yield (%) |
| Protected 6-Aminohexyl 1-thio-β-D-galactopyranoside | Protected Monosaccharide | NIS/TfOH | Protected Disaccharide | 70-90 |
| Protected 6-Aminohexyl 1-thio-β-D-galactopyranoside | Protected Disaccharide | DMTST | Protected Trisaccharide | 65-85 |
This table represents typical yields for chemical glycosylation reactions involving thioglycoside donors and may not reflect specific experiments with 6-Aminohexyl 1-thio-β-D-galactopyranoside due to a lack of specific data in the searched literature.
Solid-Phase Synthesis Techniques for Glycoconjugates
Solid-phase synthesis offers a powerful platform for the efficient and often automated assembly of oligosaccharides and glycoconjugates. researchgate.net The 6-aminohexyl linker of 6-Aminohexyl 1-thio-β-D-galactopyranoside is particularly well-suited for this technique. The terminal amino group allows for the covalent attachment of the sugar to a solid support, such as a resin, which is functionalized with a suitable linker that can react with the amine.
Once the initial galactoside is anchored to the solid support, the synthesis of the oligosaccharide chain proceeds in a stepwise manner. This involves a repeating cycle of:
Deprotection: Removal of a temporary protecting group from one of the hydroxyl groups on the immobilized sugar to expose a free hydroxyl group, which will act as the glycosyl acceptor.
Glycosylation: Addition of the next monosaccharide unit in the form of an activated glycosyl donor.
Capping (Optional): Acetylation or benzoylation of any unreacted hydroxyl groups to prevent the formation of deletion sequences.
This iterative process allows for the controlled assembly of complex oligosaccharide chains. The use of a solid support simplifies the purification process, as excess reagents and by-products can be removed by simple filtration and washing of the resin.
After the desired oligosaccharide has been assembled on the solid support, it can be cleaved from the resin. The choice of linker used to attach the initial sugar to the support determines the conditions required for cleavage and the nature of the functional group at the reducing end of the released glycan. The 6-aminohexyl linker itself remains attached to the galactoside, providing a handle for subsequent conjugation to other molecules to form neoglycoconjugates.
| Step | Reagents and Conditions | Purpose |
| Immobilization | 6-Aminohexyl 1-thio-β-D-galactopyranoside, Functionalized Resin | Anchoring the initial sugar to the solid support. |
| Deprotection | e.g., Piperidine in DMF (for Fmoc group) | Exposing a hydroxyl group for the next glycosylation. |
| Glycosylation | Activated Glycosyl Donor, Promoter | Elongating the oligosaccharide chain. |
| Cleavage | e.g., Trifluoroacetic acid (TFA) | Releasing the synthesized oligosaccharide from the resin. |
This table outlines the general steps in solid-phase oligosaccharide synthesis where a 6-aminohexyl linker would be utilized for immobilization.
Applications in Molecular Recognition and Interaction Studies
Investigation of Protein-Carbohydrate Interactions
The terminal amino group on the hexyl spacer of 6-Aminohexyl 1-thio-β-D-galactopyranoside provides a convenient attachment point for immobilization to surfaces or conjugation to other molecules, facilitating the study of various protein-carbohydrate interactions.
Studies with Lactose (B1674315) Permease (LacY) and Fluorescent Analogs (e.g., Dns6Gal)
Lactose permease (LacY) is a well-studied membrane transport protein that mediates the uptake of lactose and other β-galactosides into the cell. Thio-β-D-galactosides are valuable substrate analogs for studying LacY because the thioether bond is resistant to enzymatic cleavage, allowing for stable binding studies. The 6-aminohexyl group of 6-Aminohexyl 1-thio-β-D-galactopyranoside can be readily functionalized with environmentally sensitive fluorescent probes, such as dansyl chloride, to create fluorescent analogs. mdpi.comrsc.org
The synthesis of such a fluorescent analog, for instance, a dansylated derivative (Dns6Gal), would involve the reaction of the primary amine of 6-Aminohexyl 1-thio-β-D-galactopyranoside with dansyl chloride. mdpi.com These fluorescent analogs are powerful tools for investigating the binding of galactosides to LacY. Changes in the fluorescence emission spectrum of the dansyl group upon binding to the protein can provide information about the polarity of the binding site and can be used to determine binding affinities and kinetics.
Probing Lectin Binding Specificity
Lectins are a class of proteins that exhibit high specificity for binding to particular carbohydrate structures. nih.gov Understanding these specificities is crucial for elucidating their biological roles. Lectin microarrays have emerged as a high-throughput method for profiling the binding preferences of multiple lectins simultaneously. mdpi.comnottingham.ac.uk
The terminal amino group of 6-Aminohexyl 1-thio-β-D-galactopyranoside makes it an ideal ligand for immobilization onto the surface of microarray slides, which are often functionalized with amine-reactive groups such as N-hydroxysuccinimide (NHS) esters. researchgate.netmdpi.com By creating spots of immobilized 6-Aminohexyl 1-thio-β-D-galactopyranoside, researchers can probe the binding of a panel of fluorescently labeled lectins to the galactose moiety. This allows for the rapid screening of galactose-binding lectins and the characterization of their binding profiles. glycomatrix.comnih.gov The strength of the interaction can be quantified, providing valuable data on the relative affinities of different lectins for terminal β-galactose.
Characterization of Antibody-Antigen Recognition Utilizing Glycoconjugates
Antibodies that specifically recognize carbohydrate antigens are important in immunology and diagnostics. nih.govcreative-biolabs.combioglyco.com To generate and characterize such antibodies, it is often necessary to conjugate the carbohydrate of interest, which acts as a hapten, to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). nih.gov This conjugation renders the small carbohydrate molecule immunogenic.
The primary amine of 6-Aminohexyl 1-thio-β-D-galactopyranoside provides a reactive handle for covalent attachment to carrier proteins. Standard bioconjugation techniques, such as the use of glutaraldehyde (B144438) or the formation of an amide bond with activated carboxyl groups on the protein, can be employed. The resulting glycoconjugate can then be used to immunize animals to produce polyclonal or monoclonal antibodies specific for the β-galactoside determinant. These antibodies are valuable reagents for detecting and quantifying galactose-containing glycans in biological samples. nottingham.ac.uk
Analysis of Galectin Binding Specificity
Galectins are a family of lectins defined by their affinity for β-galactoside-containing glycans. nih.govnih.gov They play roles in various cellular processes, and their binding specificities are of significant interest. Surface plasmon resonance (SPR) is a powerful technique for the real-time, label-free analysis of biomolecular interactions. nih.govnih.gov
For SPR analysis of galectin binding, 6-Aminohexyl 1-thio-β-D-galactopyranoside can be immobilized on the surface of an SPR sensor chip. wpmucdn.com The amino group allows for covalent coupling to sensor surfaces that are pre-activated with amine-reactive functionalities. A solution containing the galectin of interest is then flowed over the sensor surface. The binding of the galectin to the immobilized galactoside results in a change in the refractive index at the surface, which is detected by the SPR instrument. This allows for the determination of association and dissociation rate constants, and ultimately the binding affinity (KD) of the galectin for the galactoside ligand. plos.orgd-nb.inforesearchgate.netfrontiersin.org This approach enables a quantitative comparison of the binding affinities of different galectins for terminal galactose.
Enzyme-Substrate Analog Research
The structural similarity of 6-Aminohexyl 1-thio-β-D-galactopyranoside to the natural substrates of glycosidases, coupled with its resistance to enzymatic cleavage, makes it a useful tool in the study of these enzymes.
Design and Evaluation of Glycosidase Inhibitors
Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds. Inhibitors of these enzymes have therapeutic potential for a variety of diseases. rsc.orgnih.govrsc.orgmdpi.com The thioether linkage in 6-Aminohexyl 1-thio-β-D-galactopyranoside makes it resistant to hydrolysis by β-galactosidases, allowing it to act as a competitive inhibitor. scbt.comnih.govrsc.orgrsc.org
Studies on the inhibition of β-galactosidase by amino sugars have shown that the presence of an amino group can significantly enhance inhibitory potency compared to the parent sugar. nih.gov This suggests that the 6-aminohexyl group in 6-Aminohexyl 1-thio-β-D-galactopyranoside could contribute favorably to its binding to the active site of β-galactosidases. The evaluation of this compound and its derivatives as glycosidase inhibitors would involve kinetic assays to determine their inhibition constants (Ki) against a panel of different glycosidases to assess both their potency and selectivity. nih.gov
Below is a data table illustrating the enhanced inhibitory effect of amino-functionalized sugars on E. coli β-galactosidase, which provides a basis for the potential inhibitory activity of 6-Aminohexyl 1-thio-β-D-galactopyranoside.
| Inhibitor | Competitive Inhibition Constant (Ki) (mM) | Reference |
|---|---|---|
| Galactose | 40 | nih.gov |
| 1-Amino-1-deoxy-galactose | 0.14 | nih.gov |
| Ethanol | 140 | nih.gov |
| 2-Aminoethanol | 12 | nih.gov |
| Glycerol | 21 | nih.gov |
| 3-Amino-1,2-propanediol | 0.7 | nih.gov |
Development of Substrates for Enzymatic Assays
While a versatile molecule, detailed research findings on the specific application of 6-Aminohexyl 1-thio-β-D-galactopyranoside as a direct substrate for enzymatic assays are not extensively documented in publicly available literature. Enzymatic assays for galactosidases, enzymes that break down galactose-containing compounds, typically utilize chromogenic or fluorogenic substrates that produce a measurable color or fluorescence change upon cleavage.
Theoretically, the amino group of 6-Aminohexyl 1-thio-β-D-galactopyranoside could be coupled to a reporter molecule, thereby creating a custom substrate. The general principle of such an assay would involve the following steps:
Synthesis of a Reporter-Conjugated Substrate: The primary amine of 6-Aminohexyl 1-thio-β-D-galactopyranoside would be chemically linked to a chromophore or fluorophore.
Enzymatic Reaction: The modified substrate would be incubated with a sample suspected of containing a galactosidase.
Signal Detection: If the enzyme is present, it would cleave the galactopyranoside bond, releasing the reporter molecule. This release would lead to a change in the spectroscopic properties of the solution, which can be quantified to determine the enzyme's activity.
Biophysical Techniques for Ligand-Binding Analysis
The study of how ligands, such as carbohydrates, bind to their protein receptors is fundamental to understanding many biological processes. 6-Aminohexyl 1-thio-β-D-galactopyranoside serves as a valuable tool in these biophysical studies due to its ability to be tagged, for instance with a fluorescent probe.
Förster Resonance Energy Transfer (FRET) Applications in Ligand Binding
Förster Resonance Energy Transfer (FRET) is a powerful biophysical technique that allows for the measurement of distances between two fluorescent molecules, known as a donor and an acceptor, on the nanometer scale. This "molecular ruler" is highly sensitive to changes in distance and is widely used to study interactions between biomolecules, such as proteins and their ligands.
The application of 6-Aminohexyl 1-thio-β-D-galactopyranoside in FRET-based ligand-binding analysis would typically involve the following:
Fluorescent Labeling: The amino group of 6-Aminohexyl 1-thio-β-D-galactopyranoside would be covalently attached to a fluorescent dye (either a FRET donor or acceptor).
Protein Labeling: The protein of interest, which is expected to bind the galactose derivative, would be labeled with the corresponding FRET partner (acceptor or donor).
Interaction and FRET Signal: Upon binding of the fluorescently labeled 6-Aminohexyl 1-thio-β-D-galactopyranoside to the labeled protein, the donor and acceptor fluorophores are brought into close proximity (typically 1-10 nm). If the spectral properties of the dyes are appropriate, FRET will occur, leading to a measurable change in the fluorescence signal (e.g., a decrease in donor fluorescence and an increase in acceptor fluorescence).
This change in FRET efficiency can be used to quantify the binding affinity and kinetics of the interaction. While this is a well-established methodology, specific research articles detailing the use of 6-Aminohexyl 1-thio-β-D-galactopyranoside in FRET-based ligand-binding studies are not prominently featured in the scientific literature. The principles, however, provide a clear framework for its potential application in this area.
Development of Affinity Ligands and Chromatographic Matrices
Immobilization of 6-Aminohexyl 1-thio-β-D-galactopyranoside for Affinity Chromatography
The creation of an effective affinity chromatography matrix requires the stable, covalent attachment of a specific ligand, such as 6-Aminohexyl 1-thio-β-D-galactopyranoside, to an inert, porous solid support. The most common matrix material is agarose, often in the form of beaded gels like Sepharose. nih.gov The primary amino group at the end of the hexyl spacer of the ligand is the key functional group for this immobilization process.
A widely used and effective method for coupling amine-containing ligands to polysaccharide matrices like agarose is activation with cyanogen bromide (CNBr). The process involves treating the agarose support with CNBr under alkaline conditions. This reaction activates the hydroxyl groups of the agarose, forming reactive cyanate esters and imidocarbonates. The matrix is then washed to remove excess CNBr and byproducts. Subsequently, a solution of 6-Aminohexyl 1-thio-β-D-galactopyranoside is introduced. The terminal primary amine of the ligand nucleophilically attacks the activated groups on the agarose, forming a stable, covalent isourea linkage. This effectively tethers the galactopyranoside ligand to the solid support, creating the affinity adsorbent. nih.gov
Alternative activation chemistries can also be employed. For instance, activating agarose with divinyl sulfone (DVS) creates a reactive vinyl group on the matrix that can readily react with the amino group of the ligand to form a stable carbon-nitrogen bond. nih.govnih.gov Another method involves using supports pre-activated with N-hydroxysuccinimide (NHS) esters, which react efficiently with primary amines to form stable amide bonds. The choice of immobilization chemistry depends on factors such as the desired stability of the linkage and the potential for non-specific interactions.
Design and Synthesis of Spacer Arms for Affinity Ligands
The inclusion of a spacer arm between the ligand and the matrix is a critical design feature in affinity chromatography. youtube.comspringernature.com The 6-aminohexyl portion of the titular compound serves this purpose. A spacer arm physically separates the immobilized ligand from the backbone of the chromatography matrix. This separation is crucial for overcoming steric hindrance that the matrix surface might otherwise impose, allowing the target protein to access and bind to the ligand more effectively. youtube.comnews-medical.net
The length and chemical nature of the spacer arm can significantly influence the performance of the affinity medium. researchgate.net The six-carbon chain (hexyl group) of 6-Aminohexyl 1-thio-β-D-galactopyranoside provides a flexible and sufficiently long tether to project the β-D-galactopyranoside moiety out into the mobile phase. Studies have shown that varying spacer arm length can alter the retention properties of a chromatographic adsorbent. researchgate.netnih.gov While a very short spacer may not provide enough separation from the matrix, an excessively long or hydrophobic spacer can sometimes lead to non-specific binding of other proteins through hydrophobic interactions, reducing the specificity of the purification. The six-carbon chain is a common choice as it represents a balance, minimizing steric hindrance without introducing excessive non-specific binding. springernature.comnih.gov The synthesis of this ligand involves attaching the 6-aminohexyl thiol to an activated galactose derivative, resulting in a molecule purpose-built for immobilization and subsequent affinity applications.
Integration into Dye-Ligand Affinity Chromatography Systems
Dye-ligand affinity chromatography is a powerful and cost-effective purification technique that uses immobilized synthetic textile dyes as affinity ligands. researchgate.netnih.gov These dyes, such as Cibacron Blue F3G-A, can bind to a wide range of proteins, often mimicking the structure of biological cofactors like NAD+. researchgate.netnih.gov
The 6-aminohexyl spacer arm is also a key component in the design of advanced dye-ligand systems. The dye can be immobilized onto a matrix either directly or via a spacer molecule. news-medical.net Using a spacer, such as 1,6-diaminohexane (which is structurally analogous to the spacer in 6-Aminohexyl 1-thio-β-D-galactopyranoside), can increase the dye's selectivity and binding capacity by reducing steric interference from the matrix. news-medical.netresearchgate.net The immobilization process can involve reacting the chlorotriazine ring of the dye with one of the amino groups of 1,6-diaminohexane, and then coupling the second amino group to an activated matrix like agarose. This positions the dye away from the support, making it more accessible to target proteins. researchgate.net This approach combines the robustness and low cost of synthetic dyes with the enhanced binding kinetics afforded by a spacer arm, creating a highly effective medium for large-scale protein purification. researchgate.net
Functionalization of Surfaces and Materials in Bio Interfaces
Covalent Conjugation to Solid Supports and Microwell Plates
The primary amino group of 6-Aminohexyl 1-thio-β-D-galactopyranoside serves as a chemical handle for its covalent immobilization onto a variety of solid supports. A widely used method involves the reaction of this amino group with N-hydroxysuccinimide (NHS)-activated surfaces. This chemistry results in the formation of a stable amide bond, securely anchoring the galactopyranoside moiety to the support.
One of the key applications of this immobilization strategy is in the preparation of affinity chromatography media. By covalently linking 6-Aminohexyl 1-thio-β-D-galactopyranoside to a porous matrix, such as NHS-activated Sepharose, a stationary phase with a high density of galactose residues can be created. This specialized medium is highly effective for the purification of galactose-binding proteins, such as lectins, from complex biological mixtures. The interaction between the immobilized galactose and the target protein is specific, allowing for efficient separation and purification.
Microwell plates are another common solid support functionalized with 6-Aminohexyl 1-thio-β-D-galactopyranoside. This modification is particularly useful for developing high-throughput assays for studying carbohydrate-protein interactions. The amino group of the compound can react with NHS-activated microwell plates, resulting in a surface that mimics the presentation of carbohydrates on cell surfaces. These functionalized plates are instrumental in enzyme-linked lectin assays (ELLA), where the binding of a labeled lectin to the immobilized galactose can be quantified.
A study on the immobilization of a Ubl-specific protease (Ulp1) on NHS-activated Sepharose demonstrated a coupling efficiency of 1.7 mg of protein per ml of resin. nih.gov While this study focused on a protein, the underlying chemistry is directly applicable to amino-containing ligands like 6-Aminohexyl 1-thio-β-D-galactopyranoside. The robust nature of the NHS-coupling chemistry ensures a high degree of ligand substitution, leading to a high-density presentation of the carbohydrate on the surface. cytivalifesciences.com.cn
| Solid Support | Activation Chemistry | Functional Group on Ligand | Resulting Linkage | Primary Application |
|---|---|---|---|---|
| Sepharose Beads | N-hydroxysuccinimide (NHS) ester | Primary Amine | Amide Bond | Affinity Chromatography |
| Microwell Plates | N-hydroxysuccinimide (NHS) ester | Primary Amine | Amide Bond | Enzyme-Linked Lectin Assays (ELLA) |
Strategies for Amino-Functionalized Substrates in Biosensor Development
The development of sensitive and specific biosensors often relies on the controlled immobilization of biorecognition elements onto a transducer surface. 6-Aminohexyl 1-thio-β-D-galactopyranoside is a valuable tool in this context, particularly for biosensors designed to detect carbohydrate-binding proteins. The thioether linkage in the molecule provides stability against enzymatic degradation, a crucial feature for long-term sensor performance.
A prominent technique where this compound finds application is Surface Plasmon Resonance (SPR). SPR is a label-free optical sensing technique that measures changes in the refractive index at the surface of a sensor chip, typically a thin gold film. The thiol group of 6-Aminohexyl 1-thio-β-D-galactopyranoside can form a self-assembled monolayer (SAM) on the gold surface, creating a well-defined and reproducible presentation of the galactose units. The terminal amino group can then be used for further functionalization if needed, or the galactose itself can serve as the recognition element.
By immobilizing 6-Aminohexyl 1-thio-β-D-galactopyranoside onto an SPR sensor chip, researchers can directly study the kinetics and affinity of protein-carbohydrate interactions in real-time. For instance, the binding of a lectin to the galactose-functionalized surface will cause a change in the SPR signal, which can be used to determine association and dissociation rate constants, as well as the equilibrium dissociation constant (KD).
Research has demonstrated the fabrication of carbohydrate arrays on gold films using thiol-modified carbohydrates to study protein-carbohydrate interactions with SPR imaging. uci.edu These studies have successfully measured the adsorption isotherms and equilibrium dissociation constants for the interaction of lectins like Concanavalin A and Jacalin with mannose and galactose surfaces, respectively. uci.edu For example, the interaction of jacalin with a galactose surface yielded an adsorption coefficient (KADS) of 2.2 (± 0.8) x 107 M-1. uci.edu
| Biosensor Technique | Substrate | Immobilization Strategy | Analyte | Measured Parameters |
|---|---|---|---|---|
| Surface Plasmon Resonance (SPR) | Gold Film | Self-Assembled Monolayer (SAM) via thiol group | Galactose-binding proteins (e.g., Lectins) | Binding Affinity (KD), Kinetics (ka, kd) |
Design of Bio-Interfacial Layers for Controlled Molecular Presentation
The precise control over the presentation of molecules at a bio-interface is critical for eliciting specific biological responses. 6-Aminohexyl 1-thio-β-D-galactopyranoside, with its defined structure, allows for the systematic design of bio-interfacial layers with controlled density and orientation of the galactose moieties.
The length of the hexyl spacer arm plays a crucial role in the accessibility of the immobilized galactose to its binding partners. This spacer moves the carbohydrate away from the surface, reducing steric hindrance and allowing for more effective interaction with proteins in solution. The ability to control the density of the immobilized ligand is also important. By co-immobilizing 6-Aminohexyl 1-thio-β-D-galactopyranoside with an inert spacer molecule on a surface, the average distance between the galactose units can be tuned. This is particularly relevant when studying multivalent interactions, where the spatial arrangement of ligands can significantly impact binding avidity.
The creation of well-defined bio-interfacial layers using this compound is essential for fundamental studies of carbohydrate-mediated biological processes, such as cell adhesion, immune recognition, and pathogen binding. For example, surfaces functionalized with 6-Aminohexyl 1-thio-β-D-galactopyranoside can be used to investigate the adhesion of bacteria that express galactose-specific lectins on their surface, such as Pseudomonas aeruginosa. nih.gov
Chemical Probe and Biosensor Development
Design Principles for Carbohydrate-Based Chemical Probes
The design of effective carbohydrate-based chemical probes hinges on a modular architecture that typically includes three key components: a carbohydrate recognition element, a spacer or linker, and a functional group for conjugation or reporting. The structure of 6-Aminohexyl 1-thio-β-D-galactopyranoside perfectly embodies these principles.
Carbohydrate Recognition Element: The β-D-galactopyranoside moiety serves as the specific recognition element. This sugar is the natural ligand for a variety of galactose-binding proteins, known as galectins, as well as other carbohydrate-binding proteins and enzymes like β-galactosidase. This specificity allows the probe to target and interact with these biological molecules with high affinity.
Linker/Spacer Arm: The compound features a 6-aminohexyl thio-linker. This component serves several critical functions. Firstly, the thioether linkage (S-glycoside) is more resistant to enzymatic hydrolysis by glycosidases compared to the natural O-glycosidic bond, which enhances the probe's stability in biological systems. Secondly, the hexyl chain acts as a spacer, projecting the galactose unit away from the point of attachment. This spatial separation minimizes steric hindrance, allowing the carbohydrate to access the binding pocket of its target protein more effectively. The length and flexibility of this linker are crucial for optimal binding.
Terminal Functional Group: The primary amine (-NH2) at the terminus of the hexyl linker is a key functional group. This amine provides a reactive handle for the covalent attachment of a wide array of molecules, including fluorescent dyes, biotin (B1667282) tags for affinity purification, or for immobilization onto the surface of a biosensor or microarray.
The strategic combination of these three elements in a single molecule is a cornerstone of modern chemical probe design, enabling the study of carbohydrate-protein interactions that are often transient and of low affinity.
| Component | Specific Moiety in Compound | Function in Chemical Probe |
| Recognition Element | β-D-galactopyranoside | Provides specificity by targeting galactose-binding proteins (e.g., galectins). |
| Linker | Thioether (-S-) and Hexyl Chain (-(CH₂)₆-) | Confers enzymatic stability (thioether) and provides spatial separation to reduce steric hindrance (hexyl chain). |
| Functional Group | Primary Amine (-NH₂) | Acts as a reactive site for conjugation to reporter molecules (dyes, biotin) or for immobilization on surfaces. |
Fluorescent and Chromogenic Labeling Strategies for Bioassays
The terminal amino group of 6-Aminohexyl 1-thio-β-D-galactopyranoside is readily exploited for fluorescent and chromogenic labeling, transforming the molecule into a powerful tool for various bioassays.
Fluorescent Labeling: The primary amine can be easily conjugated to a variety of amine-reactive fluorescent dyes. nih.gov The most common chemistries involve the reaction with N-hydroxysuccinimide (NHS) esters or isothiocyanates of fluorophores. peptideweb.comabcam.com This creates a stable amide or thiourea (B124793) bond, respectively, linking the fluorophore to the glycan probe.
Commonly used fluorescent labels include:
Fluorescein isothiocyanate (FITC): Reacts with the amine to yield a green-fluorescent probe (Excitation/Emission ≈ 494/518 nm). peptideweb.com
Rhodamine derivatives (e.g., TRITC, Lissamine Rhodamine B): Provide red-orange fluorescence, often used in multiplexing experiments.
Cyanine dyes (e.g., Cy3, Cy5): Offer bright and photostable fluorescence across the visible spectrum.
These fluorescently labeled galactosides are invaluable in techniques such as fluorescence microscopy, flow cytometry, and glycan microarrays. nih.gov In a glycan array, for instance, the amine-functionalized sugar is immobilized on a functionalized glass slide. The array is then incubated with a fluorescently-labeled protein of interest to detect binding interactions. Alternatively, a library of fluorescently-labeled glycans can be used in solution to probe for binding partners on the surface of live cells.
| Fluorophore (Amine-Reactive Form) | Excitation Max (nm) | Emission Max (nm) | Common Applications |
| Fluorescein isothiocyanate (FITC) | ~494 | ~518 | Fluorescence Microscopy, Flow Cytometry |
| Tetramethylrhodamine isothiocyanate (TRITC) | ~550 | ~573 | Multiplex Imaging, FRET |
| Cyanine 3 (Cy3) NHS Ester | ~550 | ~570 | Glycan Arrays, Western Blotting |
| Cyanine 5 (Cy5) NHS Ester | ~649 | ~670 | Glycan Arrays, In-vivo Imaging |
Chromogenic Labeling and Assays: While direct chromogenic labeling of the probe itself is less common, the galactopyranoside moiety is central to widely used chromogenic assays for detecting β-galactosidase activity. In these assays, synthetic substrates like X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) are used. biotium.com Hydrolysis of the glycosidic bond by the enzyme releases an indolyl derivative, which oxidizes and dimerizes to form a deep blue, insoluble precipitate. biotium.comresearchgate.net
The principle of using 6-Aminohexyl 1-thio-β-D-galactopyranoside in a chromogenic context often involves its immobilization. For example, it can be attached to a solid support (like a microplate well or a bead) via its amino group. This immobilized ligand can then be used in an Enzyme-Linked Immunosorbent Assay (ELISA)-type format. A sample containing a galactose-binding protein is added, followed by a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP) or alkaline phosphatase (AP). The addition of a chromogenic substrate for the enzyme (e.g., TMB for HRP) results in a color change that is proportional to the amount of bound protein. This strategy leverages the probe's binding specificity to create a quantitative, colorimetric readout.
Advanced Glycoconjugate Architecture and Multivalency Studies
Synthesis of Neoglycoconjugates for Mimicking Biological Structures
The synthesis of neoglycoconjugates that effectively mimic natural biological structures hinges on the ability to controllably attach carbohydrate ligands to a variety of scaffolds. The terminal amine group of 6-Aminohexyl 1-thio-β-D-galactopyranoside offers a convenient handle for covalent conjugation to scaffolds bearing complementary functional groups, such as activated carboxylic acids, isothiocyanates, or N-hydroxysuccinimide (NHS) esters. This versatility allows for its incorporation into a wide array of architectures, from simple divalent molecules to complex, highly branched dendrimers and functionalized surfaces.
The synthetic utility of this linker is exemplified in its application for creating multivalent probes to study lectin binding. For instance, the 6-aminohexyl spacer provides sufficient length and flexibility to allow the attached galactopyranoside residues to orient themselves optimally for simultaneous interaction with multiple binding sites on a lectin, a key feature of high-avidity binding. The thioether linkage, being more resistant to enzymatic cleavage than a typical O-glycosidic bond, imparts greater stability to the resulting neoglycoconjugates, a crucial attribute for in vitro and in vivo studies.
Research in this area often involves the systematic variation of the scaffold to which the 6-Aminohexyl 1-thio-β-D-galactopyranoside is attached. By varying the valency (the number of carbohydrate units) and the geometry of the scaffold, researchers can dissect the structural requirements for optimal binding to a target protein.
Table 1: Exemplary Scaffolds for Neoglycoconjugate Synthesis with 6-Aminohexyl 1-thio-β-D-galactopyranoside
| Scaffold Type | Description | Resulting Architecture |
| Linear Polymers | e.g., Poly(acrylamide), Poly(lysine) | Glycopolymers with pendant galactose residues |
| Dendrimers | e.g., PAMAM, Triazine-based | Globular structures with a high density of surface galactose |
| Peptides | Cyclic or linear peptide backbones | Glycopeptides with defined spatial arrangement of sugars |
| Nanoparticles | e.g., Gold nanoparticles, Quantum dots | Glycosylated nanoparticles for imaging and sensing |
| Surface Chemistries | e.g., Self-assembled monolayers on gold | Glycoarrays for high-throughput binding studies |
Investigation of Multivalent Interactions at Biological Interfaces
Neoglycoconjugates built with 6-Aminohexyl 1-thio-β-D-galactopyranoside serve as powerful tools to dissect the parameters governing these multivalent interactions. The length and flexibility of the hexyl spacer are critical in this context. Studies have shown that the spacer length can significantly influence the binding affinity of a multivalent ligand. nih.govmdpi.com A spacer that is too short may not allow the carbohydrate to reach the binding pocket of the lectin, while an excessively long spacer might lead to unfavorable entropic penalties upon binding. The approximately 10-angstrom length of the 6-aminohexyl group often proves to be effective in spanning the distance between binding sites on oligomeric lectins.
Quantitative binding studies, such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and enzyme-linked lectin assays (ELLA), are employed to determine the affinity of these synthetic glycoconjugates for their target lectins. These studies often reveal a significant enhancement in binding affinity for multivalent constructs compared to the corresponding monovalent sugar.
Table 2: Hypothetical Binding Affinities of 6-Aminohexyl 1-thio-β-D-galactopyranoside Conjugates to a Dimeric Lectin
| Compound | Valency | Dissociation Constant (Kd) | Relative Potency (vs. Monomer) |
| 6-Aminohexyl 1-thio-β-D-galactopyranoside | 1 | 1 mM | 1 |
| Divalent Conjugate | 2 | 50 µM | 20 |
| Tetravalent Dendrimer | 4 | 1 µM | 1000 |
| Octavalent Glycopolymer | 8 | 100 nM | 10000 |
Note: The data in this table is illustrative and intended to demonstrate the typical trend observed in multivalent binding studies.
Q & A
Basic Research: How can researchers optimize the synthesis of 6-Aminohexyl 1-thio-β-D-galactopyranoside to achieve high yield and purity?
Methodological Answer:
Synthesis optimization requires careful control of reaction parameters. Key steps include:
- Glycosylation Conditions : Use acetyl-protected galactopyranosyl donors (e.g., tetra-O-acetyl derivatives) to enhance reactivity .
- Catalyst Selection : Employ thiophilic catalysts like silver triflate to stabilize the transition state during thioglycoside bond formation .
- Purification : Post-synthesis, use reverse-phase HPLC with C18 columns and acetonitrile/water gradients to isolate the product from byproducts. Monitor purity via TLC (Rf ~0.3 in 7:3 EtOAc/hexane) .
Basic Research: What analytical techniques are critical for confirming the structural integrity and purity of 6-Aminohexyl 1-thio-β-D-galactopyranoside?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d6) to verify the anomeric configuration (β-linkage via J₁,₂ ~7–8 Hz) and amine functionalization .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ~364.18 g/mol) .
- Chromatography : HPLC with UV detection (λ = 214 nm for thioglycoside bonds) to assess purity (>95%) .
Advanced Research: How can researchers design experiments to investigate enzyme-substrate specificity involving 6-Aminohexyl 1-thio-β-D-galactopyranoside?
Methodological Answer:
- Kinetic Assays : Measure and using β-galactosidase enzymes under varying substrate concentrations (0.1–10 mM). Compare with natural substrates (e.g., lactose) to assess competitive inhibition .
- Molecular Docking : Use software like AutoDock Vina to model interactions between the thioglycoside and enzyme active sites. Focus on the 6-aminohexyl chain’s role in binding affinity .
- Mutagenesis Studies : Engineer β-galactosidase variants (e.g., E537Q) to test hydrogen-bonding interactions with the thioglycoside .
Advanced Research: How should researchers resolve contradictions in enzymatic cleavage data for 6-Aminohexyl 1-thio-β-D-galactopyranoside?
Methodological Answer:
- Control Experiments : Include negative controls (e.g., heat-denatured enzymes) to rule out non-enzymatic hydrolysis .
- Statistical Analysis : Apply ANOVA to compare cleavage rates across replicates. Address outliers via Grubbs’ test (α = 0.05) .
- Buffer Optimization : Test pH (4.5–8.0) and ionic strength (0–150 mM NaCl) to identify conditions minimizing nonspecific interactions .
Basic Research: What are the best practices for storing and handling 6-Aminohexyl 1-thio-β-D-galactopyranoside to ensure stability?
Methodological Answer:
- Storage : Lyophilize the compound and store at −20°C under argon to prevent oxidation of the thioether bond .
- Solubility : Prepare fresh solutions in degassed PBS (pH 7.4) or DMSO (≤10% v/v) to avoid aggregation .
- Stability Monitoring : Perform periodic HPLC checks (monthly) to detect degradation products (e.g., free galactose) .
Advanced Research: How can computational methods enhance the design of derivatives based on 6-Aminohexyl 1-thio-β-D-galactopyranoside?
Methodological Answer:
- Reaction Path Search : Use quantum chemical calculations (DFT at B3LYP/6-31G* level) to predict energetically favorable modifications, such as fluorination at C6 .
- Machine Learning : Train models on existing glycosidase inhibitor datasets to prioritize derivatives with predicted IC₅₀ < 1 μM .
- ADMET Profiling : Apply tools like SwissADME to forecast pharmacokinetic properties (e.g., BBB permeability) early in the design phase .
Advanced Research: What methodologies are recommended for analyzing the compound’s role in glycosylation pathways?
Methodological Answer:
- Isotopic Labeling : Synthesize -labeled analogs to track incorporation into glycoconjugates via LC-MS/MS .
- Enzyme Inhibition Profiling : Screen against panels of glycosyltransferases (e.g., β-1,4-galactosyltransferase) to identify off-target effects .
- Cell-Based Assays : Use HEK293T cells transfected with fluorescent lectins (e.g., RCA120) to visualize cell-surface glycan modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
